Ampcp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

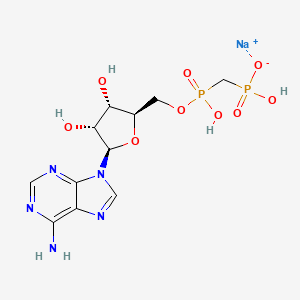

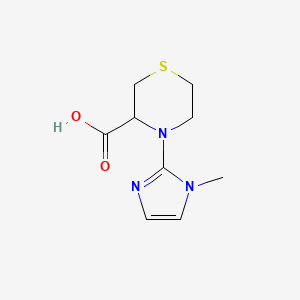

Adenosine 5’-(α,β-methylene)diphosphate, commonly referred to as AMPCP, is a potent inhibitor of the enzyme ecto-5’-nucleotidase (CD73). This enzyme plays a crucial role in the purinergic signaling pathway, which influences a wide range of biological processes including platelet aggregation, neurotransmission, smooth muscle contraction, immune response, and inflammation . This compound is particularly significant in cancer research due to its ability to block the immunosuppressive action of adenosine, making it a promising candidate for cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMPCP typically involves the reaction of adenosine with methylene diphosphonic acid under specific conditionsThe final step involves the deprotection of the hydroxyl groups to yield this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

AMPCP primarily undergoes substitution reactions due to the presence of the methylene diphosphate group. It is also involved in hydrolysis reactions catalyzed by the enzyme CD73 .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as methylene diphosphonic acid, adenosine, and various protecting groups for the hydroxyl functionalities. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the intermediate compounds .

Major Products Formed

The major product formed from the synthesis of this compound is adenosine 5’-(α,β-methylene)diphosphate itself. During its interaction with CD73, this compound acts as a competitive inhibitor, preventing the hydrolysis of adenosine monophosphate (AMP) to adenosine .

Scientific Research Applications

AMPCP has a wide range of applications in scientific research:

Cancer Research: this compound is used to inhibit CD73, thereby blocking the immunosuppressive effects of adenosine in the tumor microenvironment.

Neuroscience: The compound is used to study the role of purinergic signaling in neurotransmission and neuroprotection.

Immunology: This compound helps in understanding the immune response by modulating the levels of extracellular adenosine.

Pharmacology: It is used to investigate the pharmacokinetics and pharmacodynamics of CD73 inhibitors.

Mechanism of Action

AMPCP exerts its effects by competitively inhibiting the enzyme CD73. CD73 is responsible for the hydrolysis of AMP to adenosine, a molecule that has immunosuppressive properties. By inhibiting CD73, this compound prevents the formation of adenosine, thereby enhancing immune responses and reducing tumor growth . The molecular targets of this compound include the active site of CD73, where it binds and prevents the enzyme from interacting with its natural substrate, AMP .

Comparison with Similar Compounds

AMPCP is compared with other non-hydrolysable nucleotide diphosphonate inhibitors such as adenosine 5’-(α,β-methylene)triphosphate (this compound-TP) and adenosine 5’-(α,β-methylene)monophosphate (this compound-MP). While all these compounds inhibit CD73, this compound is the most potent inhibitor among them . The uniqueness of this compound lies in its high affinity for CD73 and its ability to effectively block the immunosuppressive action of adenosine .

Conclusion

Adenosine 5’-(α,β-methylene)diphosphate (this compound) is a significant compound in the field of biomedical research, particularly in cancer immunotherapy. Its ability to inhibit CD73 and modulate purinergic signaling makes it a valuable tool for studying various biological processes and developing new therapeutic strategies.

Properties

Molecular Formula |

C11H16N5NaO9P2 |

|---|---|

Molecular Weight |

447.21 g/mol |

IUPAC Name |

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t5-,7-,8-,11-;/m1./s1 |

InChI Key |

RFGZKSPLJPHQMI-YCSZXMBFSA-M |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)

![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)